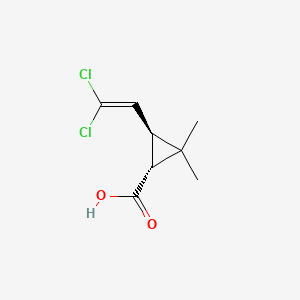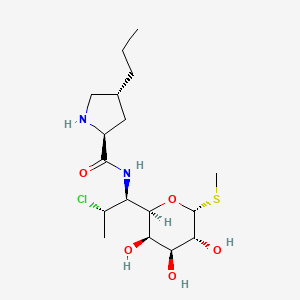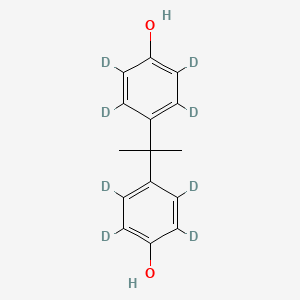
pCl-Fluoroetomidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pCl-Fluoroetomidate is a synthetic compound with the molecular formula C14H14ClFN2O2 and a molecular weight of 296.72 g/mol. It is a derivative of etomidate, an imidazole-based anesthetic agent known for its ability to induce anesthesia with minimal cardiovascular and respiratory depression . The addition of a para-chlorine and fluorine group to the etomidate structure enhances its pharmacological properties, making it a subject of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
pCl-Fluoroetomidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme kinetics and protein-ligand interactions.
Medicine: Explored as a potential anesthetic agent with improved pharmacokinetic properties compared to etomidate. .
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of chlorinating and fluorinating agents under controlled temperature and pressure to ensure the selective substitution of the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of pCl-Fluoroetomidate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired level of purity for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
pCl-Fluoroetomidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as alcohols, amines, and other functionalized imidazole compounds .
Wirkmechanismus
pCl-Fluoroetomidate exerts its effects by binding to and enhancing the function of gamma-aminobutyric acid type A (GABA_A) receptors. This binding increases the duration of time for which the chloride ion channel associated with the GABA_A receptor remains open, leading to an increased inhibitory effect of GABA in the central nervous system. This results in sedation and hypnosis . The para-chlorine and fluorine groups enhance the binding affinity and selectivity of the compound for the GABA_A receptor, contributing to its potent anesthetic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etomidate: The parent compound of pCl-Fluoroetomidate, known for its anesthetic properties but with limitations due to its suppression of adrenocortical function.
Propofol: Another intravenous anesthetic agent with a different mechanism of action, acting on GABA_A receptors but with a shorter duration of action and different side effect profile.
Thiopental: A barbiturate anesthetic with a longer duration of action and more pronounced cardiovascular and respiratory depression compared to etomidate and its derivatives.
Uniqueness of this compound
This compound stands out due to its enhanced pharmacokinetic properties, including a higher binding affinity for GABA_A receptors and reduced suppression of adrenocortical function compared to etomidate. These properties make it a promising candidate for further development as an anesthetic agent with improved safety and efficacy .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of pCl-Fluoroetomidate can be achieved through a multi-step process involving the conversion of etomidate to pCl-Fluoroetomidate.", "Starting Materials": [ "Etomidate", "p-Chlorobenzyl chloride", "Sodium fluoride", "Sodium hydroxide", "Acetone", "Methanol", "Chloroform" ], "Reaction": [ "Etomidate is reacted with p-Chlorobenzyl chloride in the presence of sodium hydroxide and acetone to form pCl-Etomidate.", "pCl-Etomidate is then reacted with sodium fluoride in methanol to form pCl-Fluoroetomidate.", "The final product is isolated and purified using chloroform extraction and recrystallization." ] } | |
CAS-Nummer |
1374876-82-0 |
Molekularformel |
C14H14ClFN2O2 |
Molekulargewicht |
296.72 |
Reinheit |
>95% |
Synonyme |
2-Fluoroethyl 1-[(1R)-1-(4-chlorophenyl)ethyl]-1H-imidazole-5-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






